4-Methoxybenzyl alcohol

Biocatalysis Enzyme Kinetics Aryl-Alcohol Oxidase

Choose 4-Methoxybenzyl alcohol (4-MBA) for unmatched performance in protecting group chemistry and selective oxidations. This para-substituted benzyl alcohol outperforms generic analogs in critical metrics: it exhibits 21-fold higher enzyme affinity toward aryl-alcohol oxidase for efficient p-anisaldehyde bioproduction and achieves up to 74% aldehyde selectivity in TiO₂ photocatalysis, dramatically reducing over-oxidation waste. Its PMB ethers enable precise orthogonal deprotection strategies essential for complex glycoconjugate synthesis. Procure the proven, performance-validated reagent—not a generic substitute—to ensure reaction yield, selectivity, and route success.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 1331-81-3
Cat. No. B073210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl alcohol
CAS1331-81-3
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CO
InChIInChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
InChIKeyMSHFRERJPWKJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 mg/mL at 20 °C
insoluble in water;  poorly soluble in glycols, glycerol;  soluble in organic solvents, oils
miscible above 20� (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzyl Alcohol (CAS 1331-81-3): Verified Sourcing for Research and Industrial Applications


4-Methoxybenzyl alcohol (4-MBA; also known as p-methoxybenzyl alcohol or anise alcohol) is a para-substituted benzyl alcohol derivative with the molecular formula C₈H₁₀O₂. It is widely recognized for its utility as a protecting group reagent for hydroxyl and carboxyl functionalities via the 4-methoxybenzyl (PMB) ether or ester . Beyond its role in protecting group chemistry, 4-MBA serves as a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates, and as a model substrate in oxidation catalysis studies. Its physicochemical properties include a melting point of 22–25 °C, a boiling point of 259 °C, and a density of 1.113 g/mL at 25 °C .

Why 4-Methoxybenzyl Alcohol Cannot Be Replaced by Generic Benzyl Alcohols in Critical Applications


Substituting 4-Methoxybenzyl alcohol with a simple benzyl alcohol or other analogs without verifying quantitative performance metrics introduces significant risk to reaction yield, selectivity, and overall process efficiency. The presence and position of the electron-donating methoxy substituent profoundly alter the molecule's electronic properties, influencing its oxidation kinetics, selectivity in competitive reactions, and affinity for catalytic and enzymatic active sites. The following evidence demonstrates that 4-MBA consistently exhibits quantifiably distinct behavior from its closest analogs [1], [2]. Generic substitution can lead to suboptimal conversions, poor chemo- or regioselectivity, and ultimately, failed synthetic routes or inconsistent analytical results.

4-Methoxybenzyl Alcohol (CAS 1331-81-3) Evidence-Based Comparative Performance Data


Enzymatic Oxidation Kinetics: 4-MBA Exhibits 21-Fold Higher Affinity and 4-Fold Higher Vmax than Benzyl Alcohol

In enzymatic oxidation catalyzed by aryl-alcohol oxidase from Pleurotus eryngii, 4-MBA demonstrates a significantly lower Michaelis constant (Km) and a substantially higher maximal velocity (Vmax) compared to the unsubstituted parent compound, benzyl alcohol. This indicates both a higher affinity for the enzyme's active site and a faster turnover rate once bound [1].

Biocatalysis Enzyme Kinetics Aryl-Alcohol Oxidase

Photocatalytic Oxidation Selectivity: 4-MBA Achieves Superior Aldehyde Selectivity Over Other Benzyl Alcohol Derivatives

Under TiO₂ photocatalysis in aqueous suspension, the selectivity towards the corresponding aldehyde (p-anisaldehyde) is significantly influenced by the substituent on the aromatic ring. 4-MBA exhibits higher selectivity compared to benzyl alcohol, 4-methylbenzyl alcohol, and 4-nitrobenzyl alcohol. The presence of the electron-donating –OCH₃ group positively impacts selectivity, whereas an electron-withdrawing –NO₂ group has a detrimental effect [1], [2].

Photocatalysis Selective Oxidation Green Chemistry

Electrocatalytic Oxidation: 4-MBA Outperforms 4-Nitrobenzyl Alcohol in Competitive Oxidation with 19:1 Selectivity

In a direct competition experiment for electrochemical oxidation, 4-MBA is preferentially oxidized over 4-nitrobenzyl alcohol (NBA). The selectivity ratio is strongly dependent on the anode material. When using a reticulated vitreous carbon (RVC) anode, 4-MBA is oxidized with a 19:1 preference over NBA. This stark difference is attributed to the weaker adsorption of the substrates on the RVC surface, which preserves the electronic differences imparted by the substituents [1].

Electrocatalysis Selective Oxidation Electrode Kinetics

Pd-Catalyzed Aerobic Oxidation: 4-MBA Demonstrates Favorable Activation Parameters and Electronic Effects

In Pd(II)-biquinoline catalyzed aerobic oxidation in water, 4-MBA exhibits activation parameters of ΔH‡ = 7.4 ± 0.4 kcal/mol and ΔS‡ = −53 ± 1 eu. A Hammett study across various substituted benzyl alcohols revealed a ρ value of −0.37, indicating that electron-donating substituents, such as the 4-methoxy group, increase the reaction rate [1]. This confirms that 4-MBA is more reactive than benzyl alcohol under these conditions.

Homogeneous Catalysis Palladium Aerobic Oxidation

Protecting Group Orthogonality: PMB Group from 4-MBA Enables Selective Sequential Deprotection with CAN vs. DDQ

The 4-methoxybenzyl (PMB) protecting group, derived from 4-MBA, can be cleaved selectively in the presence of a 2-naphthylmethyl (NAP) group using ceric ammonium nitrate (CAN). Conversely, the NAP group can be removed selectively in the presence of a benzyl group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This orthogonal deprotection strategy was demonstrated on a range of mono-saccharide substrates, achieving high yields and excellent selectivity [1].

Protecting Groups Orthogonal Deprotection Carbohydrate Chemistry

Electrochemical Oxidation with Mediators: 4-MBA Oxidation Rate Correlates with Catalyst-Substrate Potential Difference

The homogeneous electron transfer rate for the oxidation of 4-MBA by triarylimidazole redox catalysts is dependent on the peak potential difference between the mediator and the substrate. Kinetic studies revealed that a smaller peak potential difference leads to a larger catalytic current and a higher pseudo first-order homogeneous rate constant. This relationship allows for the rational selection of redox catalysts for 4-MBA oxidation in electrosynthesis [1].

Electrochemistry Redox Catalysis Mediated Oxidation

High-Impact Application Scenarios for 4-Methoxybenzyl Alcohol (CAS 1331-81-3) Based on Quantitative Evidence


Enzymatic Synthesis of p-Anisaldehyde and Related Fine Chemicals

In biocatalytic processes utilizing aryl-alcohol oxidase, 4-MBA serves as an optimal substrate due to its 21-fold higher enzyme affinity and 4-fold higher Vmax compared to benzyl alcohol [1]. This translates to faster reaction times and higher productivity in the enzymatic production of p-anisaldehyde, a key fragrance and flavor compound.

Photocatalytic Production of p-Anisaldehyde with High Selectivity

For green chemistry applications employing TiO₂ photocatalysis, 4-MBA is the preferred substrate when high aldehyde selectivity is critical. Its selectivity of up to 74% far exceeds that of benzyl alcohol (~28%) and other substituted analogs [2]. This minimizes waste from over-oxidation and simplifies downstream purification.

Electrochemical Synthesis and Mediated Oxidation Processes

In electrosynthesis, 4-MBA demonstrates a remarkable 19:1 competitive oxidation selectivity over 4-nitrobenzyl alcohol on carbon electrodes [3]. This high chemoselectivity, along with defined kinetic relationships with redox mediators [4], makes it a model substrate for developing selective electrochemical oxidation methods and for producing high-purity p-anisaldehyde.

Orthogonal Protection Strategies in Complex Carbohydrate and Natural Product Synthesis

The PMB group, derived from 4-MBA, is a cornerstone of orthogonal protection strategies. Its selective cleavage with CAN in the presence of NAP groups, which are in turn cleaved selectively with DDQ, enables sophisticated sequential deprotection sequences in carbohydrate chemistry [5]. This capability is essential for the total synthesis of complex glycoconjugates.

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